1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide
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Overview
Description
1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide is a complex organic compound with a unique structure It belongs to the class of spiro compounds, which are characterized by having two rings that share a single atom, typically a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the pyrazole ring and the introduction of the tetrafluoroboranuide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophiles used.
Scientific Research Applications
1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-Dimethyl-5-(2-oxo-2-phenylethyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium tetrafluoroboranuide include other spiro compounds with similar structural features. Examples include:
- Spiro[2.2]pentane
- 1,10-bis(2-propenyl)-7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane
- 1-(1,4-dithiaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperidine
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique spiro structure. This gives it distinct chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-(2,2-dimethyl-3,5-diphenyl-4H-pyrazol-2-ium-3-yl)-1-phenylethanone;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O.BF4/c1-27(2)25(22-16-10-5-11-17-22,19-24(28)21-14-8-4-9-15-21)18-23(26-27)20-12-6-3-7-13-20;2-1(3,4)5/h3-17H,18-19H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBMIAHTWWBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1(C(CC(=N1)C2=CC=CC=C2)(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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